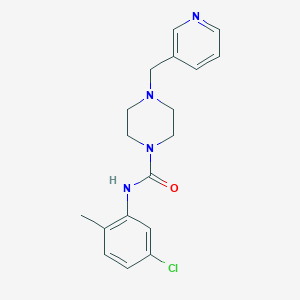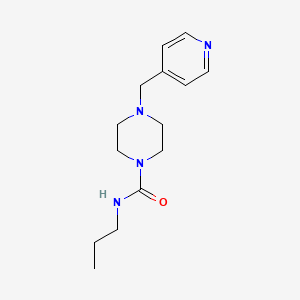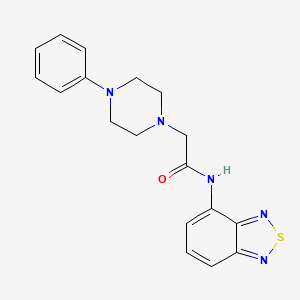
N-(5-chloro-2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide
説明
N-(5-chloro-2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide, also known as ML218, is a piperazine derivative that has been extensively studied for its potential therapeutic applications in various diseases. This compound has shown promising results in preclinical studies and has been investigated for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
作用機序
N-(5-chloro-2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide is a selective antagonist of the muscarinic acetylcholine receptor subtype M4 (M4R). M4R is a G protein-coupled receptor that plays a crucial role in regulating dopamine release in the brain. By blocking M4R, N-(5-chloro-2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide can increase dopamine release, which has been shown to improve cognitive function and reduce the symptoms of neurological disorders.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide has been shown to have a variety of biochemical and physiological effects. In preclinical studies, N-(5-chloro-2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide has been shown to reduce inflammation, inhibit the growth of cancer cells, and improve cardiovascular function. N-(5-chloro-2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide has also been shown to improve cognitive function and reduce the symptoms of neurological disorders by increasing dopamine release.
実験室実験の利点と制限
One of the advantages of using N-(5-chloro-2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide in lab experiments is its selectivity for M4R, which allows for more precise targeting of dopamine release. However, one limitation of using N-(5-chloro-2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide is its relatively low potency, which may require higher concentrations to achieve the desired effects.
将来の方向性
There are several future directions for research on N-(5-chloro-2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide. One area of focus is the development of more potent M4R antagonists that can achieve the desired effects at lower concentrations. Another area of focus is the investigation of N-(5-chloro-2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide's potential therapeutic applications in other diseases, such as diabetes and obesity. Additionally, further research is needed to understand the long-term effects of N-(5-chloro-2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide and its potential side effects.
科学的研究の応用
N-(5-chloro-2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and cardiovascular diseases. In preclinical studies, N-(5-chloro-2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and improving cardiovascular function. N-(5-chloro-2-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide has also been investigated for its potential use in treating neurological disorders such as Alzheimer's disease and schizophrenia.
特性
IUPAC Name |
N-(5-chloro-2-methylphenyl)-4-(pyridin-3-ylmethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O/c1-14-4-5-16(19)11-17(14)21-18(24)23-9-7-22(8-10-23)13-15-3-2-6-20-12-15/h2-6,11-12H,7-10,13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTKNFJFMCXBQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)N2CCN(CC2)CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-2,1,3-benzoxadiazol-4-yl-2-[4-(2-methoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4285084.png)
![N-2,1,3-benzoxadiazol-4-yl-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4285086.png)
![N-(4-ethoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4285106.png)
![methyl 5-methyl-2-[({[4-(4-morpholinylmethyl)phenyl]amino}carbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4285116.png)
![N-(3-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4285129.png)
![4-[(5-chloro-2-thienyl)methyl]-N-(4-ethoxyphenyl)-1-piperazinecarboxamide](/img/structure/B4285140.png)
![methyl 3-({[4-(4-pyridinylmethyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4285146.png)


![N-[3-(methylthio)phenyl]-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4285162.png)

![N-2,1,3-benzothiadiazol-5-yl-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B4285179.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4285185.png)
